RG7167 is classified as a small molecule drug and is primarily developed for its anti-cancer properties. It belongs to the category of MEK inhibitors, which are designed to interfere with the MAPK signaling pathway, a critical pathway involved in cell proliferation and survival. The compound has been investigated in various preclinical studies and clinical trials for its efficacy against different types of cancers, particularly those with mutations in the RAS or RAF genes .
The synthesis of RG7167 involves several key steps that ensure the formation of the desired compound with high purity and yield. The synthetic route typically begins with commercially available starting materials, followed by a series of chemical reactions including:
The synthesis process is optimized for scalability and reproducibility, ensuring that sufficient quantities can be produced for both research and clinical applications.
The molecular structure of RG7167 can be described by its specific arrangement of atoms and bonds, which is crucial for its function as a MEK inhibitor. The compound's structure features:
The molecular formula and weight are essential parameters in determining the compound's behavior in biological systems. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
RG7167 undergoes various chemical reactions that are critical for its activity as a MEK inhibitor. These include:
Understanding these reactions is vital for optimizing dosing regimens and predicting potential drug interactions.
The mechanism of action of RG7167 involves the inhibition of MEK, which plays a pivotal role in the MAPK signaling pathway. By binding to MEK, RG7167 prevents its activation, thereby blocking downstream signaling cascades that lead to cell proliferation and survival. This mechanism is particularly effective in cancer cells with aberrant MAPK signaling due to mutations in upstream components such as RAS or RAF.
Data from preclinical studies indicate that RG7167 can significantly reduce tumor growth in models with activated MAPK pathways, highlighting its potential therapeutic benefits .
RG7167 exhibits several physical and chemical properties that are relevant to its application as a drug:
These properties are characterized through various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
RG7167 has significant potential applications in cancer therapy due to its selective inhibition of the MAPK pathway. It is primarily researched for:
Ongoing clinical trials aim to establish the safety profile, optimal dosing strategies, and effectiveness of RG7167 in treating various malignancies .
The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway represents a critical signaling cascade governing fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. This pathway transmits extracellular signals via a sequential kinase cascade: upon growth factor binding (e.g., EGF), receptor tyrosine kinases (RTKs) activate RAS GTPases, which recruit RAF kinases (ARAF, BRAF, CRAF). RAF phosphorylates MEK (MAPK/ERK kinase), which subsequently activates ERK through dual phosphorylation. Activated ERK translocates to the nucleus, phosphorylating transcription factors like Myc and CREB, thereby driving cell cycle progression via cyclin D1 upregulation and Rb protein inactivation [3] [10].
Oncogenic dysregulation of this pathway—through RAS mutations (20–30% of human cancers), BRAF mutations (50% of melanomas), or RTK overexpression—results in constitutive signaling, uncontrolled proliferation, and tumorigenesis [3] [10]. Persistent ERK activation induces metabolic reprogramming, angiogenesis, and metastasis, making this pathway a compelling therapeutic target. Consequently, targeting MEK, a convergence point for upstream oncogenic signals, offers a strategic approach to abrogate pathway hyperactivity [6] [10].
The development of MEK inhibitors evolved through iterative generations, marked by increasing selectivity and reduced off-target effects:
Table 1: Evolution of MEK Inhibitors in Oncology
Generation | Compound Examples | Key Improvements | Clinical Impact |
---|---|---|---|
First | CI-1040, PD184352 | Proof-of-concept MEK inhibition | Limited by bioavailability; no approvals |
Second | Trametinib, Cobimetinib | Enhanced potency & stability | FDA-approved for melanoma, NSCLC, thyroid cancer |
Third | Mirdametinib, RG7167 | Resistance mitigation; CNS penetration | Under investigation in combinatorial approaches |
RG7167 (RO4987655, CH4987655) represents a structurally distinct, ATP-noncompetitive MEK inhibitor designed to overcome limitations of earlier agents. Its biochemical profile includes:
Preclinically, RG7167 demonstrated robust antitumor activity. In xenograft models of BRAF- and KRAS-mutant cancers, daily oral administration induced tumor regression, correlating with sustained suppression of pERK in tumors [1] [4]. Notably, it inhibited proliferation in NCI-H2122 lung cancer cells (IC50 = 0.0065 μM), with rapid suppression of phosphorylated ERK within 2 hours [4].
Table 2: Preclinical Profile of RG7167
Parameter | Value | Experimental Context |
---|---|---|
MEK1/2 Inhibition (IC50) | 5.2 nM | Cell-free kinase assays |
Antiproliferative IC50 | 0.0065 μM (NCI-H2122 cells) | 72-h cell viability assay |
Target Selectivity | >100-fold vs. 140 other kinases | Broad kinase panel screening |
In Vivo Efficacy | Complete tumor regression | Xenograft models (oral dosing) |
Beyond direct MEK inhibition, RG7167 unveiled novel regulatory crosstalk between MAPK and PI3K/AKT pathways. In BRAFWT melanoma cells (e.g., CHL1), RG7167 treatment induced compensatory AKT phosphorylation—a resistance mechanism driven by loss of ERK-dependent feedback inhibition on RTKs [9]. Strikingly, this effect was absent in BRAFV600E melanoma lines (e.g., A375, LOX). Mechanistically, BRAFV600E interacts with mTORC2 (rictor complex), suppressing basal AKT activity. RG7167-mediated BRAFV600E inhibition thus elevated pAKT, dampening its cytotoxicity [5] [9]. This insight rationalized combining RG7167 with AKT inhibitors to enhance efficacy, particularly in BRAFV600E models without concurrent PTEN loss [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7